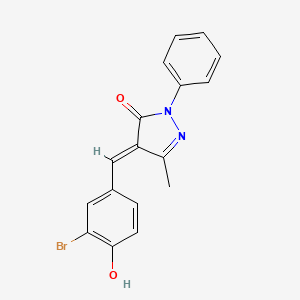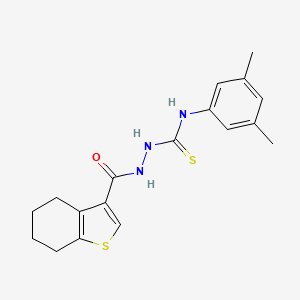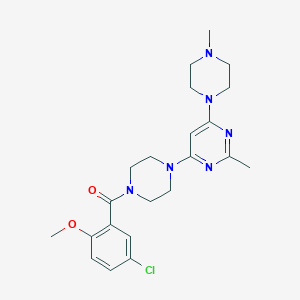![molecular formula C19H14N4O2 B6061298 (4E)-1-PHENYL-4-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE](/img/structure/B6061298.png)
(4E)-1-PHENYL-4-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-PHENYL-4-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core with phenyl and pyrazolyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-PHENYL-4-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 1-phenylpyrazolidine-3,5-dione with 3-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-PHENYL-4-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl or pyrazolyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4E)-1-PHENYL-4-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which (4E)-1-PHENYL-4-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways and lead to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrazolidine-3,5-dione: Shares the pyrazolidine-3,5-dione core but lacks the pyrazolyl substituent.
3-Phenyl-1H-pyrazole-4-carbaldehyde: Contains the pyrazolyl group but lacks the pyrazolidine-3,5-dione core.
Phenylhydrazine derivatives: Similar in structure but with different functional groups.
Uniqueness
(4E)-1-PHENYL-4-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PYRAZOLIDINE-3,5-DIONE is unique due to its combination of the pyrazolidine-3,5-dione core with phenyl and pyrazolyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-hydroxy-2-phenyl-4-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-18-16(19(25)23(22-18)15-9-5-2-6-10-15)11-14-12-20-21-17(14)13-7-3-1-4-8-13/h1-12,25H,(H,22,24)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNDLOZEVHDLAL-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CC2=CC3=C(N(NC3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NN=C/C2=C\C3=C(N(NC3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{(Z)-1-[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B6061228.png)
![2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride](/img/structure/B6061236.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6061247.png)
![[5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B6061250.png)
![3-(Methoxymethyl)-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidine](/img/structure/B6061257.png)
![Propan-2-yl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061258.png)
![2-(2-methoxyethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6061260.png)
![1-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B6061263.png)
![methyl 4-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B6061266.png)


![3-{[2-METHOXY-4-(METHYLSULFANYL)PHENYL]FORMAMIDO}-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B6061292.png)

![methyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6061304.png)
